molecular formula C20H14N4O5S B12994948 2-((5-(3-Hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

2-((5-(3-Hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B12994948
M. Wt: 422.4 g/mol
InChI Key: CGBLFQTZJRJTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(3-Hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including hydroxyl, oxadiazole, thioether, nitro, and acetamide, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-Hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the naphthalene ring can undergo oxidation to form quinones.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its multiple functional groups.

Biology

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to known inhibitors.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its diverse biological activities.

    Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

Industry

    Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 2-((5-(3-Hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with its targets. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
  • 2-((5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
  • 2-((5-(3-Hydroxybenzyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Uniqueness

The uniqueness of 2-((5-(3-Hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide lies in its naphthalene ring, which provides additional rigidity and planarity to the molecule. This structural feature can enhance its binding affinity to certain biological targets and improve its stability compared to similar compounds with simpler aromatic rings.

Properties

Molecular Formula

C20H14N4O5S

Molecular Weight

422.4 g/mol

IUPAC Name

2-[[5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C20H14N4O5S/c25-17-10-13-4-2-1-3-12(13)9-16(17)19-22-23-20(29-19)30-11-18(26)21-14-5-7-15(8-6-14)24(27)28/h1-10,25H,11H2,(H,21,26)

InChI Key

CGBLFQTZJRJTPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C3=NN=C(O3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.